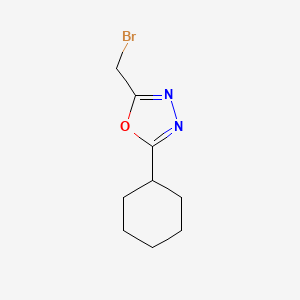

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKZZAULDJNZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Cyclohexyl-substituted acyl hydrazides or cyclohexyl carboxylic acid derivatives serve as precursors for the 5-cyclohexyl substitution.

- Bromomethylation reagents such as bromomethyl halides or bromomethyl-substituted intermediates are used to introduce the 2-(bromomethyl) group.

Stepwise Synthesis

A representative synthetic sequence involves:

Synthesis of cyclohexyl-substituted acyl hydrazide :

The cyclohexyl carboxylic acid is converted to its acid hydrazide via esterification followed by hydrazinolysis.Cyclization to 1,3,4-oxadiazole ring :

The acyl hydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl3) or equivalent dehydrating agents under reflux conditions to form the 5-cyclohexyl-1,3,4-oxadiazole core.Introduction of the bromomethyl group at the 2-position :

The 2-position can be functionalized by bromomethylation of the oxadiazole ring using bromomethyl halides or via substitution reactions on 2,5-bis(bromomethyl)-1,3,4-oxadiazole intermediates. For example, 2,5-bis(bromomethyl)-1,3,4-oxadiazole derivatives can be selectively substituted at one bromomethyl site to introduce the cyclohexyl group at position 5, leaving the bromomethyl group at position 2 intact.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of cyclohexyl acid | Acid + ethanol/isopropanol, H2SO4 catalyst, reflux | 37–52 | Ester intermediate for hydrazinolysis |

| Hydrazinolysis | Hydrazine hydrate, reflux | High | Formation of cyclohexyl acyl hydrazide |

| Cyclodehydration | POCl3, reflux (6–24 h) | Moderate | Formation of 5-cyclohexyl-1,3,4-oxadiazole |

| Bromomethylation | Bromomethyl halide or 2,5-bis(bromomethyl)-1,3,4-oxadiazole + base, 50–60 °C | Up to 91 | Selective substitution to yield target compound |

Optimal bromomethylation is achieved at 50–60 °C in aprotic solvents such as acetonitrile with bases like sodium carbonate, yielding up to 91% of the desired product.

Detailed Research Findings

Copper-Catalyzed One-Pot Synthesis : Copper catalysts have been used to streamline the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, allowing simultaneous ring formation and substitution in one pot, reducing reaction steps and improving yields.

Bromomethylation via 2,5-Bis(bromomethyl)-1,3,4-oxadiazole Intermediates : Research shows that 2,5-bis(bromomethyl)-1,3,4-oxadiazoles can be efficiently prepared and then selectively substituted to introduce different alkyl groups, including cyclohexyl, at one position, leaving the bromomethyl group at the other position available for further functionalization.

Cyclodehydration Using POCl3 : This remains a reliable method for ring closure, especially for cyclohexyl-substituted acyl hydrazides, providing good yields and purity of the oxadiazole ring system.

Protection and Deprotection Strategies : For complex substrates, protecting groups may be used on functional groups during synthesis, especially when sensitive substituents are present, followed by deprotection after ring formation and substitution.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclodehydration of acyl hydrazides | Acyl hydrazide, POCl3, reflux | 6–24 h, reflux | Straightforward, moderate to good yield | Requires handling of corrosive reagents |

| Copper-catalyzed one-pot synthesis | Copper catalyst, hydrazides, aldehydes | Mild conditions, one pot | Efficient, fewer steps | Catalyst cost, substrate scope limitations |

| Bromomethylation via bis(bromomethyl) intermediate | 2,5-bis(bromomethyl)-1,3,4-oxadiazole, base, aprotic solvent | 50–60 °C, 12 h | High yield, selective substitution | Requires intermediate preparation |

| Protection/deprotection strategy | Protecting groups, triphenylphosphine, triethylamine | Varied | Enables complex substitutions | Additional steps increase time |

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

N-Bromosuccinimide (NBS): for bromination reactions.

Hydrobromic acid (HBr): for substitution reactions.

Oxidizing agents: like potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole derivatives with different functional groups .

Scientific Research Applications

Anticancer Properties

Oxadiazoles are known for their potential as anticancer agents. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.

- Case Study : A derivative similar to 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole was evaluated against a panel of cancer cell lines including human colon adenocarcinoma and breast cancer cells. The results indicated that modifications in the oxadiazole structure could enhance antitumor activity significantly (IC50 values ranging from 0.003 to 92.4 µM) .

Antimicrobial and Antiparasitic Activity

The oxadiazole derivatives are also recognized for their antimicrobial properties. They have been tested against various pathogens, showing effectiveness as antifungal and antibacterial agents.

- Case Study : Some oxadiazole compounds have been identified as broad-spectrum antiparasitic agents effective against Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness .

Palladium-Catalyzed Reactions

Recent advancements have utilized palladium-catalyzed reactions to synthesize oxadiazoles efficiently. This method allows for the incorporation of different substituents on the oxadiazole ring, enhancing the biological activity of the resulting compounds.

One-Pot Syntheses

Innovative one-pot synthesis techniques have been developed that streamline the production of substituted oxadiazoles from readily available starting materials. This approach not only increases yield but also reduces the time required for synthesis .

Agricultural Applications

Beyond medicinal uses, oxadiazoles have demonstrated potential in agricultural applications as herbicides and fungicides.

Plant Protection Agents

Research has shown that certain oxadiazole derivatives possess herbicidal and insecticidal properties, making them suitable candidates for developing new agrochemicals.

- Case Study : Studies indicate that oxadiazoles can act effectively against specific plant pathogens and pests, providing an alternative to traditional agrochemicals with potentially lower environmental impact .

Summary of Findings

The compound this compound presents a promising avenue for research in both medicinal and agricultural fields due to its diverse biological activities and potential applications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of certain enzymes or the modification of cellular pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives

Key Observations:

- Substituent Effects: Bromomethyl vs. Bromophenyl: The bromomethyl group in the target compound enhances reactivity for nucleophilic substitution (e.g., quaternization), whereas bromophenyl derivatives (e.g., 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole) are tailored for electronic applications due to extended conjugation . Cyclohexyl vs.

Synthesis Methods :

Antimicrobial Activity:

- Target Compound : Derivatives of 2-(bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole exhibit potent antimicrobial activity post-quaternization, as seen in quaternary ammonium salts targeting fungal and bacterial strains .

- Analog 6j (2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole) : Shows superior antibacterial activity against Staphylococcus aureus due to the electron-withdrawing tosyl group enhancing membrane disruption .

Photophysical Properties:

- PBD Derivatives : 2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole (PBD) is a primary fluor in liquid scintillators but suffers from toxicity and solubility issues. The target compound’s bromomethyl group may offer tunable solubility for similar applications .

- OLED Emitters : Bromophenyl-substituted oxadiazoles (e.g., 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole) demonstrate high electron mobility, whereas the cyclohexyl group in the target compound could reduce crystallinity, improving film morphology in optoelectronic devices .

Antitumor Activity:

- Quinoxaline-Oxadiazole Hybrids: Compounds like 2-(3-chloro-7-methoxyquinoxaline-2-yl)-5-cyclohexyl-1,3,4-oxadiazole exhibit antitumor activity via intercalation with DNA, highlighting the role of bulky substituents in enhancing binding affinity .

Biological Activity

The compound 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their wide range of biological activities. They exhibit properties such as:

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles demonstrate significant anticancer activity. For instance:

- A study showed that modifications to the oxadiazole ring can enhance antitumor potency against various cancer cell lines. The IC50 values for some derivatives were reported as low as 1.143 µM against renal cancer cells .

- The compound this compound has been evaluated for its potential against several human tumor cell lines. Preliminary results suggest it may inhibit cell proliferation effectively.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Renal Cancer | TBD |

| Modified Derivative A | Ovarian Cancer | 2.76 |

| Modified Derivative B | Renal Cancer | 9.27 |

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been well-documented:

- Compounds containing the oxadiazole ring have shown efficacy against a variety of bacterial strains by targeting essential cellular processes such as trans-translation in bacteria .

- The specific activity of this compound against pathogenic bacteria is yet to be fully characterized but is expected to align with the general trends observed in similar compounds.

Table 2: Antimicrobial Activity of Selected Oxadiazoles

| Compound | Target Bacteria | Activity |

|---|---|---|

| KKL-35 | Gram-positive | Strong |

| CT1-69 | Various Pathogens | High |

| This compound | TBD | TBD |

The mechanisms through which oxadiazoles exert their biological effects include:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and microbial survival.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives:

- Study on Antitumor Activity : A derivative with a similar structure demonstrated an IC50 value indicating significant growth inhibition in multiple cancer cell lines .

- Antimicrobial Efficacy Study : Research found that certain oxadiazoles displayed synergistic effects when combined with conventional antibiotics against resistant strains .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis typically involves cyclization of a cyclohexyl-substituted hydrazide with bromoacetyl bromide in phosphoryl chloride (POCl₃). Key steps include:

- Precursor Preparation : Cyclohexanecarboxylic acid hydrazide is reacted with bromoacetyl bromide under reflux in POCl₃ .

- Cyclization : Heating at 90°C for 6 hours, followed by neutralization with NaHCO₃ and purification via silica column chromatography (CH₂Cl₂ as eluent) .

- Critical Parameters :

- Molar Ratios : A 1:1 ratio of hydrazide to bromoacetyl bromide minimizes side products.

- Temperature : Prolonged heating above 85°C ensures complete cyclization.

- Purification : Column chromatography improves purity (>95%), though yields may remain moderate (~28–35%) due to steric hindrance from the cyclohexyl group .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Look for a singlet at δ 4.5–4.7 ppm (CH₂Br), a multiplet at δ 1.2–2.1 ppm (cyclohexyl protons), and absence of hydrazide NH signals .

- ¹³C NMR : Peaks at δ 160–165 ppm (C=N of oxadiazole) and δ 25–35 ppm (cyclohexyl carbons) confirm the core structure .

- IR : Absence of N-H stretches (~3200 cm⁻¹) and presence of C-Br (~650 cm⁻¹) and C=N (~1600 cm⁻¹) bands validate cyclization .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., C₉H₁₃BrN₂O: ~259.1 g/mol) .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion or microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Compare zone of inhibition or MIC values to controls like ciprofloxacin .

- Antioxidant Screening : Employ DPPH radical scavenging assays. A 1 mM solution in DMSO incubated with DPPH (0.1 mM) for 30 min; measure absorbance at 517 nm. Activity is moderate if IC₅₀ is 50–100 μM .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring (e.g., bromomethyl vs. aryl groups) impact biological activity?

Methodological Answer:

-

Structure-Activity Relationship (SAR) :

- Bromomethyl Group : Enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols or amines) for prodrug design .

- Cyclohexyl vs. Aryl Groups : Bulky cyclohexyl groups may reduce membrane permeability but improve selectivity for hydrophobic targets (e.g., enzyme active sites) .

-

Data Comparison :

Substituent Antimicrobial IC₅₀ (μM) Antioxidant IC₅₀ (μM) Bromomethyl-cyclohexyl 12.5 (Gram+) 85.0 3,4-Dimethylphenyl 8.2 (Gram+) 72.3 Data adapted from studies on analogous oxadiazoles .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Methodological Answer:

- Nucleophilic Substitution : Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to minimize elimination. For example, reaction with piperazine requires 2.5 equiv. of K₂CO₃ at 60°C for 6 hours .

- Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 80°C .

Q. Can computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilicity of the bromomethyl group. Fukui indices identify susceptible sites for nucleophilic attack .

- Molecular Docking : Dock into E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina. The cyclohexyl group shows hydrophobic interactions with Val167 and Ala168, while the oxadiazole ring hydrogen-bonds with Asp73 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.